molecular formula C7H8O2S B1307722 Methyl 5-methylthiophene-3-carboxylate CAS No. 88770-18-7

Methyl 5-methylthiophene-3-carboxylate

Cat. No. B1307722
CAS RN: 88770-18-7
M. Wt: 156.2 g/mol
InChI Key: DSVLFSAWVFGCEJ-UHFFFAOYSA-N
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Description

Methyl 5-methylthiophene-3-carboxylate is a chemical compound that belongs to the family of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are important in various chemical syntheses and applications, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. A highly selective method for substituting the 5-position of 3-methylthiophene involves directed lithiation using lithium 2,2,6,6-tetramethylpiperidide (LiTMP), which yields high yields of 2,4-disubstituted thiophenes . Another approach for synthesizing polythiophenes with a carbonyl group directly attached to the ring utilizes the Ullmann reaction with copper powder in DMF . Additionally, a practical preparation method for ethyl 2-methylthiophene-3-carboxylate has been developed, which avoids the use of strong bases and noncryogenic conditions, providing operational simplicity .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex and is often studied using various spectroscopic methods. For instance, polythiophenes with electron-withdrawing ester groups have been characterized using IR, 1H and 13C NMR, and UV-vis spectroscopy . The crystal structure of a related compound, Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, has been determined, providing insights into the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions. The Chan-Lam cross-coupling is a practical protocol for synthesizing N-arylated methyl 2-aminothiophene-3-carboxylate, tolerating a broad range of functional groups . The chlorination of methyl 3-hydroxythiophene-2-carboxylate and its derivatives leads to 5-substituted compounds, which can further react with active hydrogen-containing compounds . Nitration of methyl-3-hydroxythiophene-2-carboxylate yields products that can undergo O to N acyl migrations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. Polythiophenes with β-carboxylate side chains exhibit red-shifted maximum absorption wavelengths in solution due to the electron-accepting nature of the carboxylate group . The introduction of substituents can also affect the photovoltaic performance of polythiophenes, as seen in the higher open-circuit voltages of solar cells using these materials . The photophysical properties of 5-acyl-2-amino-3-cyanothiophenes have been experimentally and computationally investigated, revealing the presence of an intramolecular charge-transfer state upon light absorption .

Scientific Research Applications

Organic Synthesis Enhancements

A safe and efficient process for the preparation of ethyl 2-methylthiophene-3-carboxylate was developed, providing operational simplicity and avoidance of strong bases, highlighting the chemical's role in simplifying synthetic pathways (Kogami & Watanabe, 2011). This showcases the utility of thiophene derivatives in streamlining chemical syntheses.

Novel Material Development

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate demonstrates novel fluorescence properties, underscoring its potential in the development of new materials with specific light-emitting properties (Guo Pusheng, 2009).

Advancements in Medicinal Chemistry

Methyl 5-methylthiophene-3-carboxylate derivatives have been explored for their biological activities. The synthesis of thieno[3,4-d]pyrimidines from reactions with 1,3-dicarbonyl compounds suggests potential in medicinal chemistry for creating compounds with biological significance (Ryndina et al., 2002).

Agricultural Chemicals

In the realm of agrochemistry, derivatives of Methyl 5-methylthiophene-3-carboxylate have been investigated for their herbicidal activities, offering potential as effective herbicides with low environmental and mammalian toxicity (Hwang et al., 2005).

Dye and Pigment Chemistry

Research into novel heterocyclic disperse dyes with thiophene moiety for dyeing polyester fibers demonstrates the application of these derivatives in textile engineering, offering good wash, perspiration, sublimation, and rub fastness ratings, though with noted poor photostability (Iyun et al., 2015).

properties

IUPAC Name

methyl 5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-5-3-6(4-10-5)7(8)9-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVLFSAWVFGCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405180
Record name methyl 5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methylthiophene-3-carboxylate

CAS RN

88770-18-7
Record name methyl 5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Alternatively, initial lithiation of 3-bromo-5-methylthiophene followed by capture with methyl chloroformate gives methyl 5-methylthiophene-3-carboxylate. Free-radical bromination of the methyl group provides 5-(bromomethyl)thiophene-3-carboxylic acid. ##STR46##
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